

Reproducibility of SHP2 Degradation Across Diverse Cancer Cell Lines: A Comparative Guide

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Compound of Interest

Compound Name: SHP2 protein degrader-2

Cat. No.: B10821828

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The targeted degradation of SHP2 (Src homology 2 domain-containing phosphatase 2) has emerged as a promising therapeutic strategy in oncology. As a key signaling node, SHP2 is implicated in the pathogenesis of various cancers by positively regulating the RAS-MAPK pathway, among others. The development of Proteolysis Targeting Chimeras (PROTACs) against SHP2 offers a novel approach to eliminate the entire protein, providing a potential advantage over small molecule inhibitors. This guide provides a comparative analysis of the reproducibility of SHP2 degradation by recently developed PROTACs across a panel of cancer cell lines, supported by experimental data and detailed methodologies.

Comparative Efficacy of SHP2 Degraders

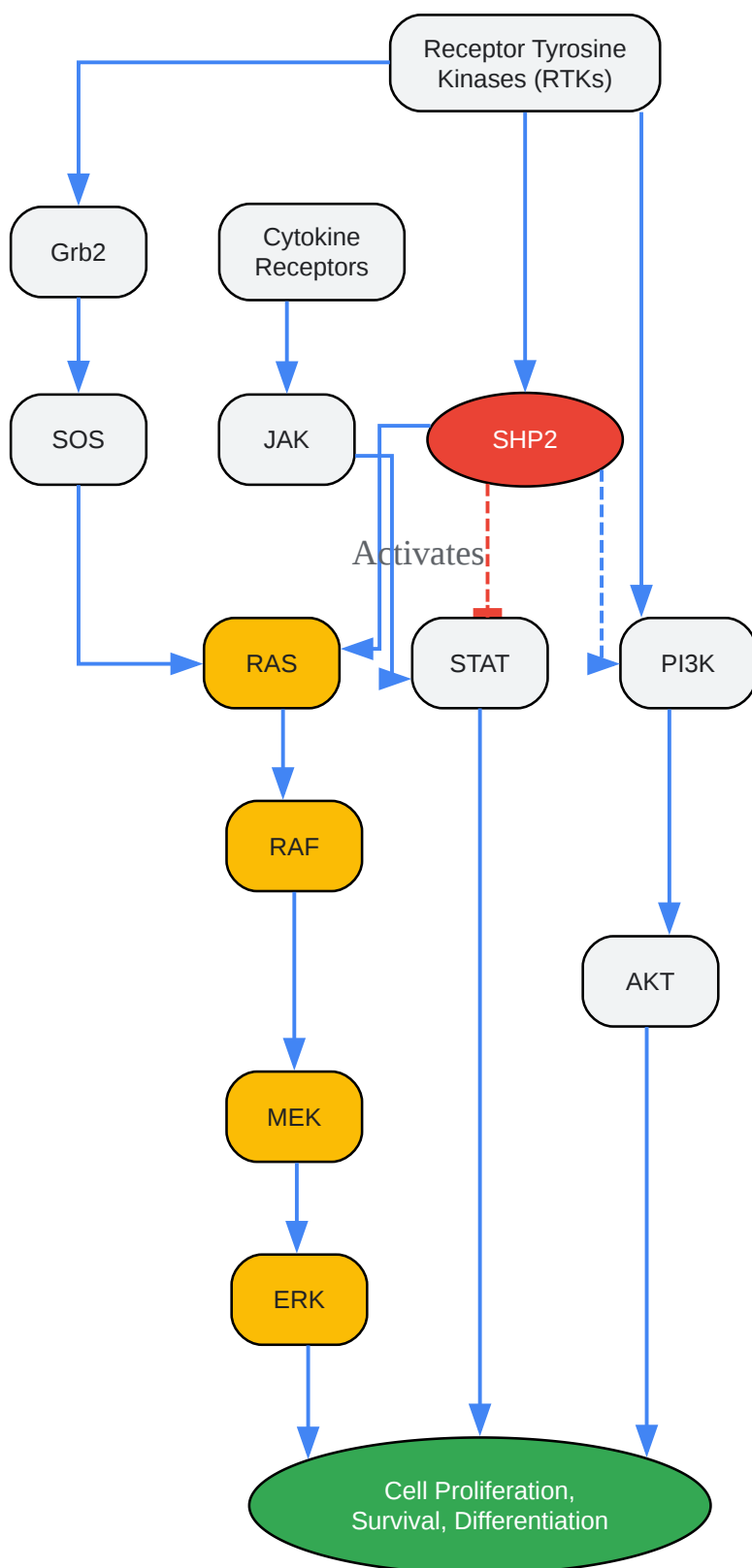
The following tables summarize the degradation potency (DC50) and anti-proliferative activity (IC50) of various SHP2 degraders across different cancer cell lines. This data highlights the differential susceptibility of cancer cells to SHP2 degradation, providing a basis for selecting appropriate model systems for further investigation.

Degrader	Cell Line	Cancer Type	DC50 (nM)	IC50 (nM)	Reference
SHP2-D26	KYSE520	Esophageal Cancer	6.0	>30-fold more potent than SHP099	
MV4;11	Acute Myeloid Leukemia	2.6	>30-fold more potent than SHP099		
P9	HEK293	Embryonic Kidney	35.2 ± 1.5	-	
KYSE-520	Esophageal Cancer	-	Improved efficacy over inhibitor		
SKBR3	Breast Cancer	-	Improved efficacy over inhibitor		
U2OS	Osteosarcoma	-	Improved efficacy over inhibitor		
MCF7	Breast Cancer	-	Improved efficacy over inhibitor		
H358	Non-Small Cell Lung Cancer	-	Improved efficacy over inhibitor		
A549	Non-Small Cell Lung Cancer	-	Improved efficacy over inhibitor		
R1-5C	MV4;11	Acute Myeloid Leukemia	Low nanomolar	-	

ZB-S-29	MV4-11	Acute Myeloid Leukemia	6.02	More effective than SHP099
SP4	HeLa	Cervical Cancer	-	100-fold more active than SHP099

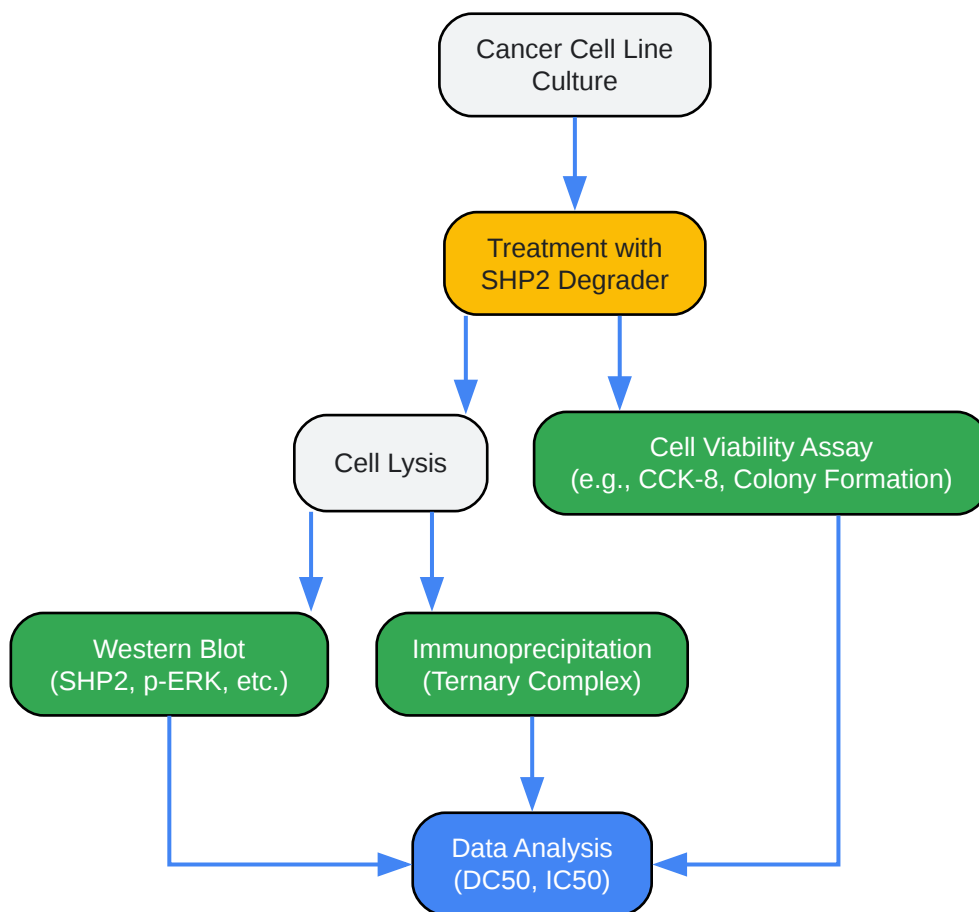
Signaling Pathways and Experimental Workflow

To understand the context of SHP2 degradation, it is crucial to visualize its role in cellular signaling and the experimental procedures used to assess its degradation.



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Caption: SHP2 is a critical node in multiple signaling pathways that promote cancer cell proliferation and survival.



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Caption: A generalized workflow for evaluating the efficacy of SHP2 degraders in cancer cell lines.

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